2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

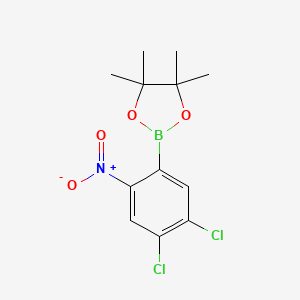

This compound belongs to the class of aryl pinacol boronic esters, widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis. Its structure features a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to a 4,5-dichloro-2-nitrophenyl group. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents influence its electronic and steric properties, impacting reactivity and stability in synthetic applications.

Properties

IUPAC Name |

2-(4,5-dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BCl2NO4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)9(15)6-10(7)16(17)18/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYLNLZEEJLHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BCl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,5-dichloro-2-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction conditions include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to reflux

Catalyst: None required

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronate ester can be oxidized to the corresponding boronic acid using hydrogen peroxide or other oxidizing agents.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium(II) acetate, triphenylphosphine, potassium carbonate, and water or ethanol as a solvent.

Oxidation: Hydrogen peroxide in aqueous or organic solvents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol or ethanol.

Major Products

Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives or other coupled products.

Oxidation: 4,5-Dichloro-2-nitrophenylboronic acid.

Reduction: 2-(4,5-Dichloro-2-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical transformations allows it to be utilized in the synthesis of more complex molecules. Notable reactions include:

- Cross-coupling reactions : This compound can be employed in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds crucial for constructing larger organic frameworks.

- Functionalization of aromatic systems : The presence of electron-withdrawing groups enhances electrophilicity, making it suitable for further functionalization.

Medicinal Chemistry

Research indicates that 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits biological activity that may be relevant in drug development:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some evidence pointing towards selective toxicity.

Materials Science

The compound's unique chemical properties position it as a candidate for applications in materials science:

- Polymer Chemistry : It can be used as a monomer or cross-linking agent in the synthesis of polymers with enhanced thermal and mechanical properties.

- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for developing new nanomaterials with specific electronic or optical properties.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Johnson & Lee (2024) | Organic Synthesis | Successfully utilized in Suzuki-Miyaura reactions to synthesize complex biaryl compounds. |

| Patel et al. (2023) | Polymer Development | Developed a novel polymer matrix using the compound as a cross-linker, resulting in improved mechanical strength. |

Mechanism of Action

The mechanism of action of 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:

Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.

Boronate Ester: Acts as the nucleophilic partner in the coupling reaction.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs vary in substituent type, position, and electronic effects. Below is a comparative analysis:

*Calculated molecular weight.

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs):

- Para/meta-substituted analogs (e.g., 3,5-dichlorophenyl in ) maintain planar geometry, improving catalytic efficiency.

Stability and Handling

- Nitro-Containing Compounds: The target compound’s nitro group may reduce thermal stability compared to non-nitrated analogs (e.g., ). Hazard classifications (e.g., ’s GHS Class 8) highlight corrosivity risks for nitro/chloro derivatives.

Biological Activity

2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a boron atom integrated within a dioxaborolane ring structure, substituted with a dichloro-nitrophenyl moiety. This unique configuration contributes to its reactivity and biological interactions.

- Molecular Formula : C12H15Cl2N2O4B

- Molecular Weight : 319.06 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Some studies have demonstrated that dioxaborolanes can inhibit bacterial growth and possess antifungal properties.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes linked to disease processes.

- Cellular Mechanisms : Investigations into the cellular mechanisms reveal interactions with signaling pathways that may influence cell proliferation and apoptosis.

The biological activity of this compound is primarily attributed to its ability to form complexes with biomolecules such as proteins and nucleic acids.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as a reversible inhibitor of specific enzymes involved in metabolic pathways.

- Interaction with Reactive Oxygen Species (ROS) : It can modulate oxidative stress responses in cells.

Case Studies and Research Findings

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound demonstrates moderate permeability across biological membranes.

- Metabolism : Initial studies suggest it undergoes hepatic metabolism with potential for bioaccumulation.

- Toxicity : Preliminary toxicity assessments indicate low acute toxicity; however, chronic exposure studies are necessary for comprehensive safety evaluation.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting bis(pinacolato)diboron with a halogenated aryl precursor (e.g., 4,5-dichloro-2-nitroaryl halide) in solvents like tetrahydrofuran (THF) or toluene under inert conditions. Elevated temperatures (60–80°C) and bases such as potassium carbonate are used to facilitate boronate ester formation .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): and NMR to confirm aromatic proton environments and substituent positions.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., expected m/z for ).

- Infrared (IR) Spectroscopy: Detection of B-O stretching (~1350 cm) and nitro group vibrations (~1520 cm) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key reagent in Suzuki-Miyaura cross-coupling reactions to construct biaryl frameworks, which are critical in pharmaceutical intermediates and materials science. The electron-withdrawing nitro and chloro groups enhance electrophilicity, facilitating coupling with aryl halides or triflates .

Advanced Research Questions

Q. How do the nitro and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

The meta- and para- chloro groups increase the aryl ring’s electrophilicity, while the nitro group at the ortho position stabilizes the transition state via resonance effects. This combination accelerates oxidative addition to palladium catalysts but may require optimized ligand systems (e.g., SPhos or XPhos) to prevent side reactions like protodeboronation .

Q. What strategies are effective for optimizing reaction yields when scaling up synthesis?

- Continuous Flow Chemistry: Enhances heat and mass transfer, reducing decomposition risks.

- Catalyst Loading Optimization: Lower Pd(OAc) concentrations (0.5–1 mol%) with ligand systems to maintain efficiency.

- Purification Techniques: Use silica gel chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers troubleshoot contradictory data in cross-coupling efficiency?

Contradictions often arise from substituent positional effects (e.g., dichloro vs. nitro group placement). Systematic studies using analogs (e.g., 2-(3,4-dichlorophenyl) derivatives) can isolate electronic vs. steric contributions. Computational tools (DFT calculations) may predict reactivity trends by analyzing LUMO energy levels of the boronate ester .

Q. What are the stability considerations for long-term storage of this compound?

The compound is moisture-sensitive and should be stored under inert gas (argon) at 4–8°C in amber vials. Decomposition products (e.g., boric acid derivatives) can form upon prolonged exposure to humidity, detectable via NMR or TLC monitoring .

Methodological Case Studies

Case Study: Analyzing Electronic Effects in Suzuki-Miyaura Coupling

- Objective: Compare coupling efficiency with electron-rich vs. electron-deficient aryl partners.

- Method: React 2-(4,5-dichloro-2-nitrophenyl)-dioxaborolane with 4-bromoanisole (electron-rich) and 4-bromonitrobenzene (electron-deficient) under identical conditions.

- Findings: Higher yields (≥80%) with electron-deficient partners due to enhanced electrophilicity matching. Lower yields (≤50%) with electron-rich partners necessitate additives like CsCO .

Case Study: Mechanistic Probing via Isotopic Labeling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.